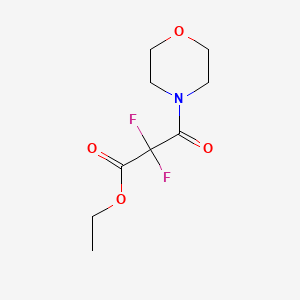

Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate

Overview

Description

Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate, commonly known as DFMOP, is a synthetic compound used for a variety of scientific research applications. It is a secondary amine, and is characterized by its two fluorine atoms, one oxygen atom, and one morpholine group. DFMOP has been used in a variety of research applications, including organic synthesis, as a reagent, and as a catalyst. The compound has also been used in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

- Application in Immune Checkpoint Modulation

- Scientific Field : Immunology and Oncology .

- Summary of Application : This compound has been used as an eIF4E inhibitor to inhibit immunosuppression components, such as immune checkpoint proteins PD-1, PD-L1, LAG3, TIM3, and/or IDO. This is done in order to inhibit or release immune suppression in certain diseases, such as cancer and infectious diseases .

- Methods of Application : The exact methods of application are not specified in the source, but it involves the use of the compound as an eIF4E inhibitor in the context of immunotherapy .

- Results or Outcomes : The use of this compound has been shown to downregulate key checkpoint proteins in T cells, potentially enhancing the immune response against diseases like cancer .

- Application in Fluorescent Dyes

- Scientific Field : Material Science and Optics .

- Summary of Application : Coumarin molecules with similar structures have been synthesized and found to be fluorescent despite the presence of an azo group . These molecules can be used in applications such as laser dyes, textile dyes, sensors, optical brighteners, and biological labeling .

- Methods of Application : The molecules were synthesized by reacting diazonium salt of substituted amines and 7-(N, N-diethylamino)-4-hydroxy coumarin under basic conditions . The azo group rotation was blocked by complexing with -BF2, resulting in a red shift in absorption .

- Results or Outcomes : The synthesized molecules were found to be fluorescent and showed charge transfer . The second order hyperpolarizability was found to be 46 to 1083 times more than urea .

- Application in Synthesis of Other Chemicals

- Scientific Field : Organic Chemistry.

- Summary of Application : Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate can be used as a starting material or intermediate in the synthesis of other chemicals.

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. Typically, this would involve reactions under controlled conditions with various reagents.

- Results or Outcomes : The outcomes would also depend on the specific synthesis being carried out. In general, the use of this compound could enable the synthesis of a wide range of other chemicals.

properties

IUPAC Name |

ethyl 2,2-difluoro-3-morpholin-4-yl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2NO4/c1-2-16-8(14)9(10,11)7(13)12-3-5-15-6-4-12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOOGYNVYIVTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)N1CCOCC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

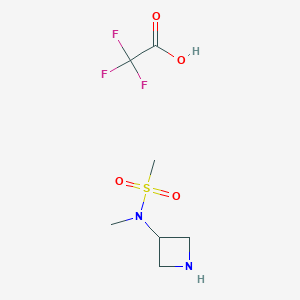

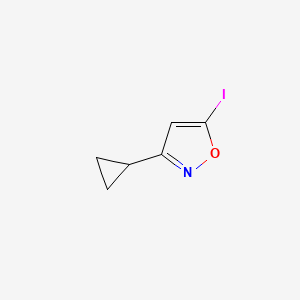

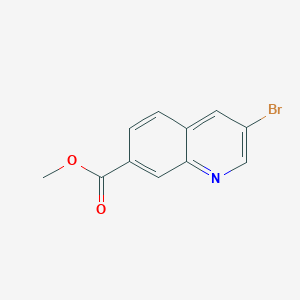

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)

![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)

![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B1435347.png)